Cas no 82072-23-9 (3-(Bromomethyl)benzaldehyde)

3-(Bromomethyl)benzaldehyde structure
3-(Bromomethyl)benzaldehyde structure
Product Name:3-(Bromomethyl)benzaldehyde
Número CAS:82072-23-9
MF:C8H7BrO
Megavatios:199.044581651688
MDL:MFCD06797497
CID:720328
PubChem ID:7127825
Update Time:2024-10-27

3-(Bromomethyl)benzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 3-(Bromomethyl)benzaldehyde
    • 3-Bromomethyl-benzaldehyde
    • Benzaldehyde, 3-(bromomethyl)-
    • 3-(Bromomethyl)benzaldehyde (ACI)
    • α-Bromo-m-tolualdehyde
    • MDL: MFCD06797497
    • Renchi: 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2
    • Clave inchi: OEPGAYXSRGROSQ-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=C(CBr)C=CC=1

Atributos calculados

  • Calidad precisa: 197.96800
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2

Propiedades experimentales

  • Punto de fusión: 49-51 ºC
  • Punto de ebullición: 269.7°C at 760 mmHg
  • PSA: 17.07000
  • Logp: 2.39400

3-(Bromomethyl)benzaldehyde Información de Seguridad

3-(Bromomethyl)benzaldehyde Datos Aduaneros

  • Código HS:2913000090
  • Datos Aduaneros:

    中国海关编码:

    2913000090

    概述:

    2913000090 品目2912所列产品的其他衍生物〔指卤化,磺化,硝化或亚硝化的衍生物〕. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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3-(Bromomethyl)benzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  1 h
Referencia
A genetically encoded aldehyde for rapid protein labelling
Tuley, Alfred; et al, Chemical Communications (Cambridge, 2014, 50(56), 7424-7426

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Toluene ,  Water
Referencia
Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs
Simpson, Mark G.; et al, Organic & Biomolecular Chemistry, 2010, 8(5), 1181-1187

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
Referencia
Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors
Li, Meng; et al, ACS Medicinal Chemistry Letters, 2020, 11(9), 1745-1750

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ;  5.5 h, reflux
Referencia
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination
Ghorbani-Vaghei, Ramin; et al, Tetrahedron Letters, 2009, 50(16), 1861-1865

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, 25 °C
1.2 Reagents: Acetic acid ,  Hydrogen bromide ;  2 h, 25 °C
Referencia
Highly efficient cyclosarin degradation mediated by a β-cyclodextrin derivative containing an oxime-derived substituent
Zengerle, Michael; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1543-1554

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Chloroform ;  3 h, rt
Referencia
Unsymmetrical, oxazolinyl-containing achiral and chiral NCN pincer ligand precursors and their complexes with palladium(II)
Hao, Xin-Qi; et al, Journal of Organometallic Chemistry, 2009, 695(1), 82-89

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ;  3 min, rt
Referencia
Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N
Gholizadeh, Saeed; et al, Journal of the Iranian Chemical Society, 2019, 16(6), 1239-1253

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Sodium nitrate Solvents: Water ;  9 h, 120 °C
Referencia
Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate as an Oxidant
Kulangiappar, K.; et al, Industrial & Engineering Chemistry Research, 2010, 49(14), 6670-6673

Métodos de producción 9

Condiciones de reacción
Referencia
Thiol-Free E-Selective Approach to Dithiacyclophanes via Ring-Closing Metathesis
Kotha, Sambasivarao ; et al, Asian Journal of Organic Chemistry, 2023, 12(1),

3-(Bromomethyl)benzaldehyde Raw materials

3-(Bromomethyl)benzaldehyde Preparation Products

3-(Bromomethyl)benzaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:82072-23-9)3-(Bromomethyl)benzaldehyde
Número de pedido:A10015
Estado del inventario:in Stock
Cantidad:10g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 14:58
Precio ($):269.0/598.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82072-23-9)3-(Bromomethyl)benzaldehyde
A10015
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):269.0/598.0